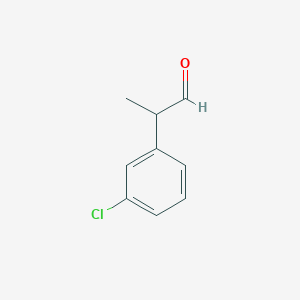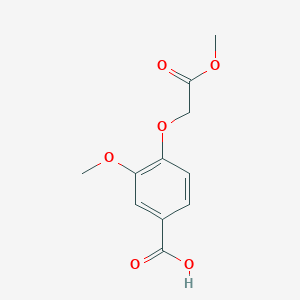![molecular formula C8H6N2O2S B3389979 3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 949685-30-7](/img/structure/B3389979.png)
3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid
Vue d'ensemble
Description
3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block for synthesizing more complex molecules.
Mécanisme D'action
Target of Action
The primary target of 3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound exhibits strong inhibitory activity against PI3K . It binds to the kinase through key hydrogen bonds interaction . This interaction inhibits the enzymatic activity of PI3K, thereby preventing the downstream effects of this enzyme .
Biochemical Pathways
The inhibition of PI3K affects multiple downstream pathways. PI3K is part of the PI3K/AKT/mTOR pathway, which is one of the key signaling pathways in cells. When PI3K is inhibited, it prevents the phosphorylation and activation of AKT, a serine/threonine-specific protein kinase. This in turn affects the mTOR complex, a crucial component in cell cycle progression .
Pharmacokinetics
The compound’s strong inhibitory activity against pi3k suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of PI3K and its downstream effects. This can lead to the prevention of cell growth and proliferation, potentially making this compound a useful agent in the treatment of cancers where the PI3K/AKT/mTOR pathway is dysregulated .
Analyse Biochimique
Biochemical Properties
3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) enzymes . These enzymes are crucial in various cellular processes, including cell growth, proliferation, and survival. The compound has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, indicating its potency . The interaction between this compound and PI3K enzymes involves binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to downstream effects on various signaling pathways that are regulated by PI3K.
Cellular Effects
The effects of this compound on cells are profound. By inhibiting PI3K enzymes, the compound can influence cell signaling pathways such as the PI3K/AKT/mTOR pathway, which is critical for cell survival and proliferation . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells, making it a potential candidate for anti-cancer therapies. Additionally, the compound can affect gene expression by altering the activity of transcription factors regulated by PI3K signaling. This can result in changes in cellular metabolism and other vital processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PI3K enzymes . The compound binds to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphoinositides, which are essential for the activation of downstream signaling molecules. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to decreased cell survival and proliferation. Additionally, the compound may interact with other biomolecules involved in cell signaling, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, with a melting point of 209-210°C . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can maintain its inhibitory effects on PI3K enzymes over extended periods, although some degradation may occur under certain conditions
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a PI3K inhibitor. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a key role in its metabolism, leading to the formation of various metabolites. These metabolites can have different levels of activity and toxicity, which are important considerations for the compound’s use in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. These transport and distribution properties are crucial for understanding the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with PI3K enzymes and other signaling molecules . Additionally, it may be directed to specific subcellular compartments through targeting signals or post-translational modifications. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone to form an intermediate, which then undergoes cyclization with sulfur to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in the position and nature of substituents.
Pyridine carboxylic acids: These compounds have a pyridine ring with a carboxylic acid group, but lack the fused thiazole ring.
Uniqueness
3-Methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties.
Propriétés
IUPAC Name |
3-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-4-6-2-5(8(11)12)3-9-7(6)13-10-4/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNNJHFIXIZXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol](/img/structure/B3389897.png)









![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride](/img/structure/B3389957.png)



